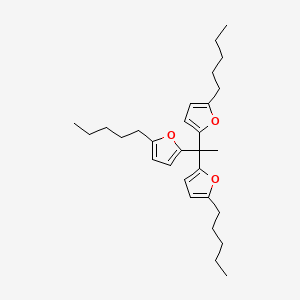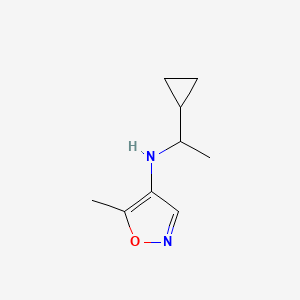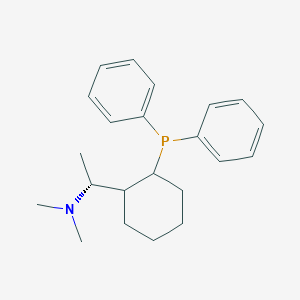
(1R)-1-(2-(Diphenylphosphino)cyclohexyl)-N,N-dimethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(2-(Diphenylphosphino)cyclohexyl)-N,N-dimethylethanamine is a complex organic compound that features a phosphine group attached to a cyclohexyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-(Diphenylphosphino)cyclohexyl)-N,N-dimethylethanamine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through hydrogenation of benzene or via cycloaddition reactions.
Attachment of the Diphenylphosphino Group: This step involves the reaction of cyclohexyl derivatives with diphenylphosphine under controlled conditions, often using a catalyst.
Formation of the Ethanamine Moiety: The ethanamine group is introduced through alkylation reactions, where dimethylamine is reacted with an appropriate alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors, precise control of reaction conditions (temperature, pressure, pH), and the use of catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.
Reduction: Reduction reactions can occur at the cyclohexyl ring or the ethanamine moiety, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Reduced Cyclohexyl Derivatives: Resulting from reduction reactions.
Substituted Phosphine Compounds: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology
Medicine
Therapeutics: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which (1R)-1-(2-(Diphenylphosphino)cyclohexyl)-N,N-dimethylethanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphine group can coordinate with metal centers, influencing catalytic activity, while the ethanamine moiety can interact with biological targets, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Cyclohexylamine: A simpler amine with applications in organic synthesis.
Dimethylphosphine: Another phosphine compound with different reactivity.
Uniqueness
(1R)-1-(2-(Diphenylphosphino)cyclohexyl)-N,N-dimethylethanamine is unique due to its combination of a phosphine group with a cyclohexyl ring and an ethanamine moiety, providing distinct chemical and physical properties that are not found in simpler analogs.
Properties
Molecular Formula |
C22H30NP |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
(1R)-1-(2-diphenylphosphanylcyclohexyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C22H30NP/c1-18(23(2)3)21-16-10-11-17-22(21)24(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-9,12-15,18,21-22H,10-11,16-17H2,1-3H3/t18-,21?,22?/m1/s1 |
InChI Key |
ADZBXEBMMOYFFB-OSFYOIPJSA-N |
Isomeric SMILES |
C[C@H](C1CCCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
Canonical SMILES |
CC(C1CCCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12893797.png)
![3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12893803.png)



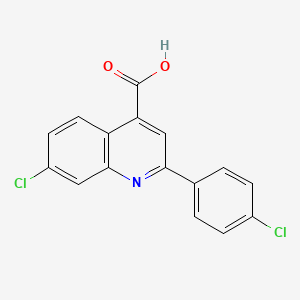
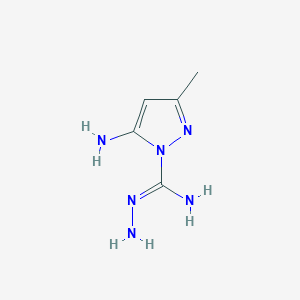
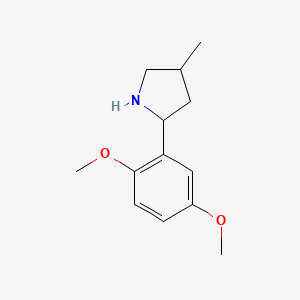
![2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12893847.png)
![2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl]butanedinitrile](/img/structure/B12893848.png)
